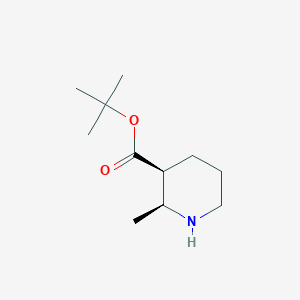

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is substituted at the 2 and 3 positions with a methyl group and a car

Biological Activity

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine carboxylic acids. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Molecular Formula : C13H23N1O2

- Molecular Weight : 225.33 g/mol

- CAS Number : 1312455-22-3

The compound features a tert-butyl group, which provides steric hindrance, influencing its reactivity and biological interactions.

Synthetic Methods

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Using methods such as cyclization of appropriate precursors.

- Introduction of the Tert-butyl Group : Utilizing tert-butyl chloroformate in the presence of a base like triethylamine.

- Carboxylation : Introducing the carboxylate group through carboxylation reactions with carbon dioxide or derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to engage in hydrogen bonding and nucleophilic attacks due to the presence of an amino group and a carboxylate moiety.

Therapeutic Potential

- Neuroprotective Effects : Research indicates that derivatives of this compound can exhibit neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. In vitro studies have shown that such compounds can inhibit amyloidogenesis and reduce oxidative stress markers like malondialdehyde (MDA) in cell cultures .

- Cognitive Enhancement : In vivo studies suggest that certain derivatives may improve cognitive functions by modulating acetylcholinesterase activity, which is crucial for neurotransmission .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Piperidine derivative | Moderate protective effect against oxidative stress |

| Tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate | Piperidine derivative | Potential therapeutic properties in drug synthesis |

Study on Neuroprotective Effects

A study published in Molecules demonstrated that a derivative of this compound exhibited moderate protective activity in astrocytes stimulated with amyloid beta 1-42. The findings indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals in treated cultures . However, the in vivo efficacy was less pronounced compared to established treatments like galantamine.

Pharmacokinetics and Binding Affinity

Research has also focused on improving the binding affinity and pharmacokinetics of compounds related to this compound. Modifications to the scaffold have shown enhanced effectiveness in targeting specific biological pathways associated with neurodegenerative diseases .

Properties

IUPAC Name |

tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPOCOGPKKHOIS-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307758-74-1 |

Source

|

| Record name | rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.